molecular formula C19H21N5O3 B5545195 N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide

N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide

Cat. No. B5545195
M. Wt: 367.4 g/mol
InChI Key: GFHCQJIJOQNZSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to the compound involves multiple steps starting from basic precursors like phthalic anhydride or benzoic acid, transforming into more complex structures such as phthalazin-1(2H)-one derivatives through various chemical reactions involving esterification, hydrazide formation, and cyclization. These processes often use reagents like DMF, sodium hydride, and specific catalysts to achieve the desired derivatives with antimicrobial or other biological activities (Sridhara et al., 2010); (Rehman et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by spectral data including EI-MS, IR, 1H-NMR, and sometimes 13C-NMR, which confirm the successful synthesis of the targeted molecules. These spectral analyses are crucial for determining the molecular framework and functional groups present in the compound, providing insights into its potential chemical behavior and interactions (Abbasi et al., 2020).

Chemical Reactions and Properties

The compound and its derivatives exhibit a range of chemical reactions, including cyclization, aminolysis, and alkylation, leading to various heterocyclic compounds. These reactions are facilitated by specific reagents and conditions, such as thionyl chloride, carbonyldiimidazole, or potassium salts, which help in transforming the structure and enhancing the biological activity of the compound (Berest et al., 2011).

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of heterocyclic compounds, including those containing 1,3,4-oxadiazol and phthalazine moieties, are of significant interest due to their diverse pharmacological activities. A study by E. A. E. Rady and M. Barsy (2006) details a method for the synthesis of phthalazine derivatives, emphasizing the importance of analytical and spectral analysis in confirming chemical structures (Rady & Barsy, 2006). Similarly, research by A. M. Sridhara et al. (2011) explores the antimicrobial activities of new 3-isoxazoline substituted phthalazine methylsulfonyl-oxadiazoles, highlighting their potential in combating various bacterial and fungal strains (Sridhara et al., 2011).

Antimicrobial Studies

The antimicrobial potential of heterocyclic compounds is a significant area of research. A. M. Sridhara et al. (2010) synthesized new 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives, demonstrating varied antimicrobial efficacy against different bacteria and fungi (Sridhara et al., 2010).

Biological Evaluation for Anticancer Activity

The search for new anticancer agents is ongoing, and heterocyclic compounds continue to offer promising avenues. B. Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, evaluating their anticancer activity against various cancer cell lines. Their study found several derivatives to exhibit higher anticancer activities than the reference drug, highlighting the potential of such compounds in cancer treatment (Ravinaik et al., 2021).

Insecticidal Assessment

Investigating the insecticidal properties of novel compounds contributes to the development of new pest control strategies. A study by A. Fadda et al. (2017) synthesized various heterocycles from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide and assessed their insecticidal potential against the cotton leafworm, Spodoptera littoralis. This research underscores the potential of such compounds in agricultural pest management (Fadda et al., 2017).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available data, oxadiazoles are known to exhibit a wide range of biological activities. They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Safety and Hazards

While specific safety and hazard data for this compound is not available, it’s important to handle all chemical compounds with appropriate safety measures. Oxadiazoles, in general, are considered to be combustible and potentially toxic .

Future Directions

Oxadiazoles have shown potential in various fields, including medicinal chemistry and material science. They have been recognized as promising scaffolds in drug discovery, and there is ongoing research to develop novel efficient and convenient methods for their synthesis . The future of this specific compound would depend on further studies exploring its properties and potential applications.

properties

IUPAC Name

N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-12-14-5-3-4-6-15(14)19(26)24(21-12)11-17(25)23(2)10-9-16-20-18(27-22-16)13-7-8-13/h3-6,13H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHCQJIJOQNZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)N(C)CCC3=NOC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide

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